![molecular formula C6H13ClN2O B1523739 3-(Aminomethyl)piperidin-2-one hydrochloride CAS No. 1269151-55-4](/img/structure/B1523739.png)
3-(Aminomethyl)piperidin-2-one hydrochloride
Overview
Description
3-(Aminomethyl)piperidin-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol. It is a hydrochloride salt of 3-(aminomethyl)piperidin-2-one, a cyclic amide (lactam) with a piperidine ring structure. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Mode of Action
It is known that piperidine derivatives, a class of compounds to which 3-(aminomethyl)piperidin-2-one hydrochloride belongs, play a significant role in drug design and have a wide range of pharmacological applications .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications , suggesting that they may interact with multiple biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)piperidin-2-one hydrochloride typically involves the cyclization of amino acids or their derivatives. One common method is the cyclization of 4-aminobutyric acid under acidic conditions to form the piperidin-2-one ring. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using reactors designed for high-pressure and high-temperature conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)piperidin-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can produce reduced forms of the compound, such as 3-(aminomethyl)piperidin-2-ol.
Substitution: Substitution reactions can lead to the formation of alkylated derivatives of the compound.
Scientific Research Applications
Scientific Research Applications
The compound finds utility across several domains:
1. Medicinal Chemistry
- Drug Development : It serves as a building block for synthesizing complex organic compounds, particularly in developing new therapeutic agents .
- Protease Inhibition : Research indicates its potential as a protease inhibitor, which may be beneficial in treating diseases involving protease-mediated processes, including certain cancers and inflammatory conditions.
2. Biochemical Studies
- Enzyme Mechanisms : The compound is used to investigate enzyme mechanisms and protein interactions, providing insights into biochemical pathways relevant to various diseases.
- Cancer Research : Studies have shown that it can inhibit the growth of cancer cell lines, such as prostate cancer and leukemia, by obstructing crucial enzymes involved in nucleotide synthesis.
3. Material Science
- Specialty Chemicals Production : It is utilized in producing specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.
Data Table: Comparative Analysis of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Medicinal Chemistry | Drug development, protease inhibition | Potential anti-cancer properties |
Biochemical Studies | Enzyme inhibition studies | Inhibits key enzymes in cancer |
Material Science | Synthesis of specialty chemicals | Versatile building block |
Case Studies
Case Study 1: Protease Inhibition
A study demonstrated that 3-(Aminomethyl)piperidin-2-one hydrochloride effectively inhibited specific proteases involved in inflammatory responses. The compound's ability to modulate these pathways suggests its potential therapeutic use in treating chronic inflammatory diseases.
Case Study 2: Cancer Cell Growth Inhibition
In vitro experiments revealed that the compound significantly reduced the proliferation of prostate cancer cells. The proposed mechanism involves inhibiting DNA synthesis by obstructing the enzyme benzoate, critical for nucleotide synthesis. This finding underscores its potential as an anti-cancer agent.
Comparison with Similar Compounds
3-(Aminomethyl)piperidin-2-one hydrochloride is similar to other cyclic amides and amines, such as piperidine and pyridine derivatives. its unique structure, including the presence of the aminomethyl group, sets it apart from these compounds. Other similar compounds include:
Piperidine: A six-membered ring containing nitrogen.
Pyridine: A six-membered ring containing nitrogen, but with a different arrangement of atoms.
N-alkylpiperidines: Piperidine derivatives with alkyl groups attached to the nitrogen atom.
Biological Activity
3-(Aminomethyl)piperidin-2-one hydrochloride, a piperidine derivative with the molecular formula C6H12ClN2O, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring substituted with an aminomethyl and a carbonyl group, which may influence its pharmacological properties. This article delves into the biological activity of this compound, focusing on its analgesic and anti-inflammatory effects, as well as its interactions with biological systems.
- Molecular Formula : C6H12ClN2O
- Molecular Weight : 164.63 g/mol
- CAS Number : 1269151-55-4
The compound's structure allows it to engage in various chemical reactions typical of piperidine derivatives, which are known for their diverse biological activities.
Analgesic and Anti-inflammatory Effects
Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. Piperidine derivatives are known to modulate pain pathways, potentially serving as effective analgesics.
Interaction with Biological Systems
The compound's interactions with various receptors and enzymes suggest it may influence biochemical pathways associated with pain and inflammation. For example:
- Central Nervous System (CNS) Effects : Piperidine derivatives can affect mood and cognitive functions, indicating a possible role in CNS-related therapeutic applications .
Study on Piperidine Derivatives
A review of piperidine derivatives highlighted their potential in cancer therapy and other therapeutic areas. Notably, some derivatives demonstrated cytotoxic effects against tumor cells, suggesting that structural modifications could enhance biological activity .
Comparative Analysis of Piperidine Derivatives
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Analgesic, Anti-inflammatory | Modulation of pain pathways |
Related Piperidine Derivative A | Anticancer | Induction of apoptosis |
Related Piperidine Derivative B | CNS effects | Interaction with neurotransmitter receptors |
Safety Considerations
Due to limited specific research on this compound, caution is advised when handling this compound. The safety profile remains under investigation, necessitating thorough evaluation before clinical application.
Properties
IUPAC Name |
3-(aminomethyl)piperidin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-4-5-2-1-3-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAXEKDEMGDBAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269151-55-4 | |
Record name | 2-Piperidinone, 3-(aminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269151-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(aminomethyl)piperidin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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